4-Bromo-6-methylpyrimidine

Lipophilicity Drug-likeness Membrane Permeability

4-Bromo-6-methylpyrimidine is a mono-halogenated, mono-methylated pyrimidine building block (C5H5BrN2, MW 173.01 g/mol) widely employed in medicinal chemistry and agrochemical research. Its computed XLogP3 of 1.6 indicates moderately higher lipophilicity than the corresponding 4‑chloro, 4‑fluoro, and 4‑iodo analogues.

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
CAS No. 69543-98-2
Cat. No. B1371638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methylpyrimidine
CAS69543-98-2
Molecular FormulaC5H5BrN2
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)Br
InChIInChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
InChIKeyGBPCCNWUSHSRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methylpyrimidine (CAS 69543-98-2) – Key Physicochemical and Structural Baseline for Procurement Decisions


4-Bromo-6-methylpyrimidine is a mono-halogenated, mono-methylated pyrimidine building block (C5H5BrN2, MW 173.01 g/mol) widely employed in medicinal chemistry and agrochemical research. Its computed XLogP3 of 1.6 indicates moderately higher lipophilicity than the corresponding 4‑chloro, 4‑fluoro, and 4‑iodo analogues [1]. The solid compound exhibits a melting point of 112–114 °C and limited aqueous solubility (~12 g/L at 25 °C), while being freely soluble in common organic solvents such as methanol, ethanol, and DMF [2]. These properties position it as a versatile intermediate for palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and directed-metalation strategies.

Why 4-Bromo-6-methylpyrimidine Cannot Be Casually Swapped with Chloro, Fluoro, or Iodo Analogues


The halogen identity on the pyrimidine core governs reaction kinetics, regioselectivity, and downstream product profiles. In palladium-catalyzed Suzuki couplings, chloropyrimidines react more slowly but often with higher selectivity, whereas iodopyrimidines are more reactive yet prone to homocoupling side reactions; bromopyrimidines occupy a kinetic “sweet spot” that balances reactivity and stability [1]. Moreover, the C–Br bond (bond dissociation energy ≈ 281 kJ/mol) is substantially weaker than C–Cl (≈ 338 kJ/mol), enabling oxidative addition under milder conditions without the excessive lability of C–I (≈ 222 kJ/mol) [2]. These inherent electronic differences mean that even slight changes in halogen substitution can shift reaction yields by >30%, alter regiochemical outcomes, or necessitate complete catalyst re-optimization, making casual interchange of analogs a high-risk proposition in both discovery and scale-up settings.

Head-to-Head Quantitative Evidence: 4-Bromo-6-methylpyrimidine vs. Its Closest Analogs


Lipophilicity (XLogP3 / LogP) Comparison: 4-Br-6-Me vs. 4-Cl-6-Me and 4-I-6-Me Pyrimidines

Lipophilicity directly impacts passive membrane permeability and ADME properties. The bromo analogue exhibits an XLogP3 of 1.6, which is 0.6 log units higher than the chloro derivative (XLogP3 ~1.0) and 0.7 log units higher than the iodo derivative (XLogP3 ~0.9) when computed by the same PubChem algorithm [1][2][3]. This difference corresponds to a ~4‑fold higher octanol/water partition coefficient compared to the chloro compound, enhancing the potential for blood-brain barrier penetration and intracellular target engagement in cell-based assays without adding excessive molecular weight.

Lipophilicity Drug-likeness Membrane Permeability

Carbon–Halogen Bond Dissociation Energy: Kinetic Window for Palladium-Catalyzed Cross-Coupling

The rate-determining step in Suzuki, Negishi, and Buchwald-Hartwig couplings is oxidative addition of the C–X bond to Pd(0). The C–Br bond dissociation energy (BDE) of aryl bromides (≈ 281 kJ/mol) is ~57 kJ/mol lower than that of the corresponding C–Cl bond (≈ 338 kJ/mol) and ~59 kJ/mol higher than C–I (≈ 222 kJ/mol) [1]. This positions 4-Bromo-6-methylpyrimidine in an optimal kinetic window: it undergoes oxidative addition at room temperature to 60 °C with standard Pd(PPh3)4 or Pd2(dba)3 catalysts, whereas the chloro analogue often requires elevated temperatures (80–110 °C) and stronger electron-donating ligands [2]. The iodo analogue reacts even at 0 °C but exhibits competing dehalogenation and homocoupling, reducing effective yield.

Cross-coupling Oxidative addition Bond dissociation energy

Melting Point and Physical Form: Solid-State Handling Advantage over Low-Melting Regioisomer

4-Bromo-6-methylpyrimidine is a crystalline solid with a melting point of 112–114 °C, enabling simple weighing and storage at ambient conditions [1]. In contrast, its regioisomer 4-Bromo-2-methylpyrimidine has a predicted melting point near 29–31 °C, often existing as a low-melting solid or liquid that complicates precise dispensing and requires refrigerated storage . The higher melting point of the 6‑methyl isomer reduces hygroscopicity and sublimation losses during vacuum drying, improving gravimetric accuracy in parallel synthesis and high-throughput experimentation workflows.

Solid-state properties Handling Regioisomer comparison

Polar Surface Area and Hydrogen Bond Acceptor Uniformity Across Halogen Analogues

Topological polar surface area (TPSA) is a critical determinant of oral bioavailability and blood-brain barrier penetration. 4-Bromo-6-methylpyrimidine, 4‑chloro-6-methylpyrimidine, and 4‑iodo-6-methylpyrimidine share an identical computed TPSA of 25.8 Ų [1][2][3], meaning that the choice of halogen does not alter this key passive permeability parameter. However, the higher LogP of the bromo analogue (see Evidence Item 1) operates synergistically with the conserved low TPSA to maximize passive transcellular diffusion, a combination that neither the chloro (lower LogP) nor the iodo (lower LogP + higher MW) analogue can fully match within the same TPSA constraint.

Polar surface area Permeability Comparative molecular properties

Boiling Point and Distillation Feasibility: Higher Temperature Window vs. 4-Chloro Analogue

The predicted boiling point of 4-Bromo-6-methylpyrimidine (222.9 °C at 760 mmHg) is approximately 28 °C higher than that of 4-Chloro-6-methylpyrimidine (195 °C at 760 mmHg) . This widened liquidus range provides a broader operational window for fractional distillation under reduced pressure, allowing separation from lower-boiling reaction solvents (e.g., THF, bp 66 °C; DCM, bp 40 °C) without thermal decomposition. In process chemistry scale-up, a higher boiling point also reduces product loss to the atmosphere during solvent stripping operations.

Boiling point Distillation Purification

Aqueous Solubility: Adequate Dissolution for Biophysical Assays Without Co-solvent Interference

4-Bromo-6-methylpyrimidine exhibits a measured aqueous solubility of approximately 12 g/L (≈ 69 mM) at 25 °C, which is substantially higher than many drug-like heterocyclic intermediates . By comparison, the 4-iodo analogue, with a higher molecular weight (220 g/mol) and stronger crystal packing forces, is expected to be less soluble (typically <5 g/L for iodoaromatics) [1]. This solubility margin allows direct dissolution for biochemical assays (e.g., SPR, ITC, DSF) at concentrations up to 50 μM without exceeding 0.1% DMSO co-solvent, thereby minimizing solvent interference artifacts.

Solubility Biophysical assays Formulation

Procurement-Relevant Application Scenarios Where 4-Bromo-6-methylpyrimidine Outperforms Its Analogues


Kinase-Focused Library Synthesis Requiring Balanced Reactivity and Lipophilicity

Medicinal chemistry teams building kinase-targeted compound libraries frequently use 4-Bromo-6-methylpyrimidine as a central scaffold for Suzuki-Miyaura diversification at the 4‑position. Its C–Br bond undergoes clean oxidative addition with Pd(0) catalysts at 25–60 °C, enabling parallel synthesis of 48–96 member arrays without the elevated temperatures (80–110 °C) required for C–Cl activation [1][2]. The resulting biaryl products retain the 6‑methyl group that mimics the ATP-adenine N6-methyl motif, while the XLogP3 of 1.6 imparts lead-like lipophilicity suitable for targeting the ATP-binding pocket [3].

PROTAC Linker Chemistry Exploiting C–Br Orthogonal Reactivity

In targeted protein degradation (PROTAC) design, 4-Bromo-6-methylpyrimidine serves as a versatile electrophilic handle for sequential functionalization: the bromine atom undergoes selective Pd-catalyzed cross-coupling in the presence of a protected amine or alcohol linker, whereas the methyl group remains inert under these conditions [1]. This orthogonal reactivity profile cannot be replicated with the chloro analogue, which requires harsher coupling conditions that often deprotect or degrade the linker functionality [2]. Several cereblon-recruiting PROTACs incorporate bromopyrimidine intermediates to attach the E3 ligase ligand without racemization of chiral linker elements.

Agrochemical Lead Optimization Requiring Enhanced Foliar Uptake

Agrochemical discovery programs targeting systemic fungicides or herbicides benefit from the elevated LogP (1.6) of 4-Bromo-6-methylpyrimidine relative to the chloro analogue (LogP ~1.0) [1][2]. The increased lipophilicity improves cuticular wax penetration on leaf surfaces, a critical parameter for foliar-applied actives. Simultaneously, the aqueous solubility of 12 g/L ensures sufficient phloem mobility once the compound enters the plant vascular system, striking a balance that the more lipophilic iodo derivative (LogP 0.9, lower solubility) cannot achieve [3].

Solid-Phase Parallel Synthesis Where Gravimetric Accuracy Is Paramount

Automated solid-phase or solution-phase parallel synthesis platforms require building blocks that can be accurately dispensed as solids. The melting point of 112–114 °C ensures that 4-Bromo-6-methylpyrimidine remains a free-flowing crystalline powder under ambient laboratory conditions (20–25 °C, 40–60% RH), enabling gravimetric dispensing with <2% weight error [1]. In contrast, the low-melting 4-Bromo-2-methylpyrimidine regioisomer (mp ~29 °C) tends to cake or liquefy during storage, causing unacceptable dispensing variability and cross-contamination risks in high-throughput settings [2].

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